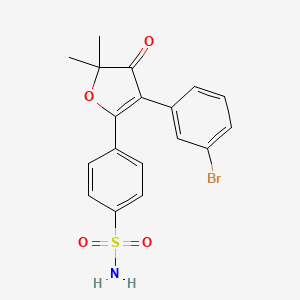
4-tert-Butyl-2',6'-difluoro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of a tert-butyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in biological systems as a probe or inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism by which 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Molecular Targets: Metal ions such as iron, copper, and nickel.
Pathways Involved: Catalytic cycles in organic synthesis, electron transfer processes, and potential biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Comparison: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is unique due to the presence of both tert-butyl and fluorine substituents, which can significantly alter its chemical reactivity and coordination properties compared to its analogs. The fluorine atoms can enhance the compound’s electron-withdrawing capability, while the tert-butyl group can provide steric hindrance, influencing its overall behavior in chemical reactions and applications .
Eigenschaften
Molekularformel |
C14H14F2N2 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
3-(4-tert-butylpyridin-2-yl)-2,6-difluoropyridine |
InChI |
InChI=1S/C14H14F2N2/c1-14(2,3)9-6-7-17-11(8-9)10-4-5-12(15)18-13(10)16/h4-8H,1-3H3 |
InChI-Schlüssel |
BEHDTAWNZGEIFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=C(N=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)

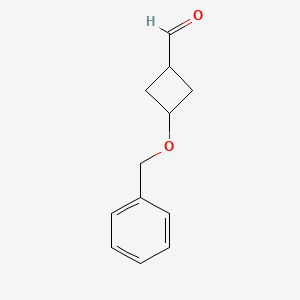
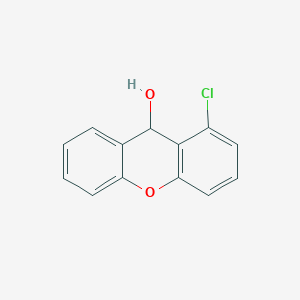
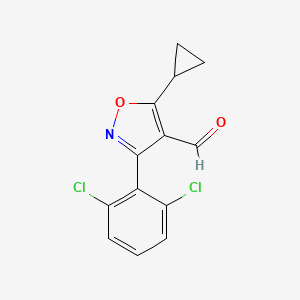
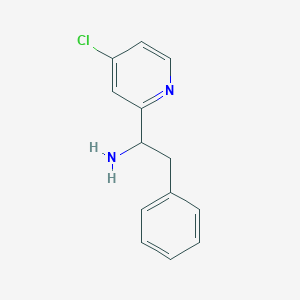
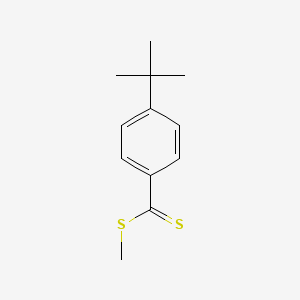
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
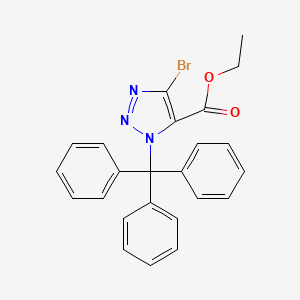
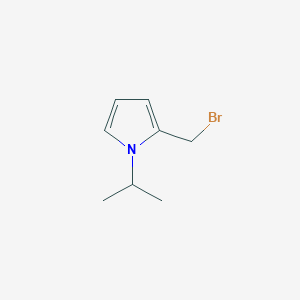
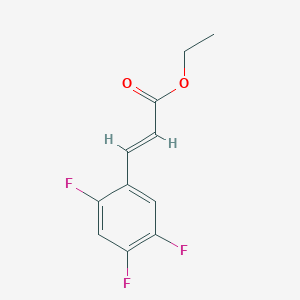
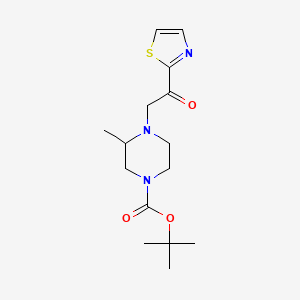
![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
